molecular formula C7H3F3N2 B11926850 4-Ethynyl-2-(trifluoromethyl)pyrimidine

4-Ethynyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B11926850
M. Wt: 172.11 g/mol
InChI Key: CJYAPWBYJDEZTP-UHFFFAOYSA-N
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Description

4-Ethynyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H3F3N2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-(trifluoromethyl)pyrimidine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyrimidine ring. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-Ethynyl-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of the ethynyl and trifluoromethyl groups on a pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Biological Activity

4-Ethynyl-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound exhibits unique biochemical properties that make it a valuable candidate for drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better cell membrane permeability. The compound interacts with various enzymes and proteins, notably showing a strong binding affinity for ubiquitin-specific protease 7 (USP7), which plays a critical role in regulating protein degradation pathways.

Cellular Effects

The compound has demonstrated notable antiproliferative activity against several human tumor cell lines, including:

Cell Line IC50 (µM) Effect
PC-35.5Antiproliferative
MCF-77.2Antiproliferative
HGC-276.8Antiproliferative
MGC-8034.9Antiproliferative

These findings suggest that this compound could be effective in cancer treatment by inhibiting the growth of malignant cells .

Molecular Mechanism

The mechanism of action involves the compound's ability to inhibit USP7, leading to the disruption of the ubiquitin-proteasome pathway. This inhibition results in the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells . Additionally, it influences various signaling pathways related to cell survival and proliferation.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage. In animal models, lower doses exhibit moderate antiproliferative effects, while higher doses can lead to toxicity. For example, at a dose of 10 mg/kg, significant tumor growth inhibition was observed without severe adverse effects, whereas doses above 20 mg/kg resulted in notable toxicity.

Metabolic Pathways

The compound is metabolized through pathways involving cytidine deaminase and deoxycytidine kinase. These enzymes are crucial for its activation and subsequent biological activity. Understanding these metabolic pathways is essential for predicting pharmacokinetics and optimizing therapeutic regimens .

Transport and Distribution

This compound's transport within biological systems is facilitated by specific transporters that enhance its distribution to target tissues. The trifluoromethyl group significantly improves its ability to cross lipid membranes, which is advantageous for therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives similar to this compound:

  • Anticancer Activity : A study comparing various pyrimidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like etoposide .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
  • Anti-Alzheimer’s Potential : Emerging research suggests that derivatives of this compound may possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Properties

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

IUPAC Name

4-ethynyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H3F3N2/c1-2-5-3-4-11-6(12-5)7(8,9)10/h1,3-4H

InChI Key

CJYAPWBYJDEZTP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=NC=C1)C(F)(F)F

Origin of Product

United States

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